molecular formula C15H12N2O3 B14001798 3-(4-Nitrobenzyl)-1,3-dihydro-2h-indol-2-one CAS No. 13220-44-5

3-(4-Nitrobenzyl)-1,3-dihydro-2h-indol-2-one

Cat. No.: B14001798
CAS No.: 13220-44-5
M. Wt: 268.27 g/mol
InChI Key: YIKKMLSHYFGMKC-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a nitrobenzyl group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-nitrobenzyl bromide with indole derivatives. One common method includes the use of potassium tert-butoxide and sodium ethoxide as bases to promote the reaction . The reaction conditions often require refluxing the reactants in an appropriate solvent to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific indole core structure combined with the nitrobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

13220-44-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12N2O3/c18-15-13(12-3-1-2-4-14(12)16-15)9-10-5-7-11(8-6-10)17(19)20/h1-8,13H,9H2,(H,16,18)

InChI Key

YIKKMLSHYFGMKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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